Anhalonidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

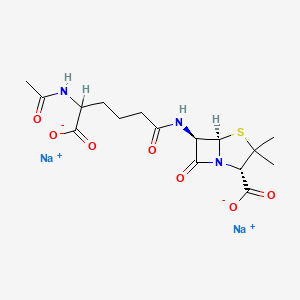

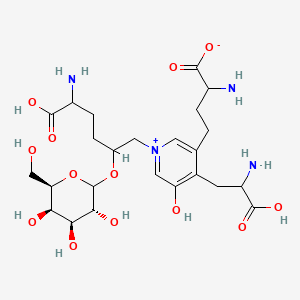

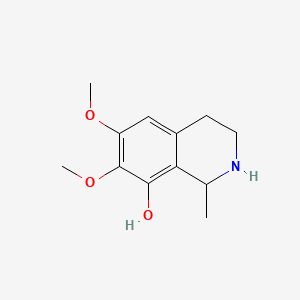

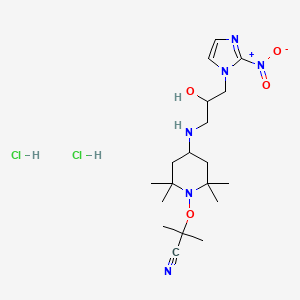

Anhalonidine is a member of isoquinolines.

Wissenschaftliche Forschungsanwendungen

Identification in Prehistoric Specimens

Anhalonidine, along with other alkaloids such as mescaline, anhalonine, and pellotine, was identified in a prehistoric specimen of Lophophora from a burial cave in Coahuila, Mexico, dated A.D. 810 to 1070. This discovery is significant as it is one of the oldest materials ever submitted to alkaloid analysis, highlighting the historical presence and potential uses of anhalonidine in ancient cultures (Bruhn et al., 1978).

Advances in Synthesis Methods

A new synthesis method for anhalonidine (and rac. pellotine) has been reported, offering a simpler procedure with better yields compared to previous methods. This advancement is crucial for facilitating further scientific research involving anhalonidine by improving accessibility and efficiency in its production (Takido et al., 1970).

Research in Neuroscience and Anesthesia

In the field of neuroscience and anesthesia, anhalonidine's role and effects are often studied in conjunction with other substances like clonidine. For example, research on alpha-2-adrenoceptor agonists, which includes anhalonidine, explores their impact on cardiovascular responses and their potential neuroprotective properties. This research is essential for understanding how anhalonidine and similar compounds can be utilized in medical settings, particularly in anesthesia and neurology (Mantz et al., 2011).

Pharmacogenetics

Studies in pharmacogenetics have investigated how genetic variations, such as those in the CYP2D6 enzyme, influence the metabolism of compounds like clonidine, which is pharmacologically related to anhalonidine. Understanding these genetic interactions is critical for optimizing the use of anhalonidine and similar drugs in personalized medicine, ensuring efficacy and minimizing adverse reactions (Li et al., 2019).

Potential in Pediatric Anesthesia

Research has also explored the efficacy of clonidine, which shares pharmacological properties with anhalonidine, in pediatric anesthesia. These studies contribute to a broader understanding of how anhalonidine could be potentially useful in similar medical applications, particularly in managing anesthesia and sedation in children (Mikawa et al., 1992).

Eigenschaften

Produktname |

Anhalonidine |

|---|---|

Molekularformel |

C12H17NO3 |

Molekulargewicht |

223.27 g/mol |

IUPAC-Name |

6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol |

InChI |

InChI=1S/C12H17NO3/c1-7-10-8(4-5-13-7)6-9(15-2)12(16-3)11(10)14/h6-7,13-14H,4-5H2,1-3H3 |

InChI-Schlüssel |

PRNZAMQMBOFSJY-UHFFFAOYSA-N |

SMILES |

CC1C2=C(C(=C(C=C2CCN1)OC)OC)O |

Kanonische SMILES |

CC1C2=C(C(=C(C=C2CCN1)OC)OC)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[1-Butyl-3-[(6,7-dimethoxynaphthalen-2-yl)sulfonylamino]-2-oxopyrrolidin-3-yl]propyl]guanidine](/img/structure/B1196063.png)

![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide](/img/structure/B1196067.png)